![molecular formula C15H11F3N4O B2780398 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide CAS No. 1797822-92-4](/img/structure/B2780398.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H11F3N4O and its molecular weight is 320.275. The purity is usually 95%.
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Biological Activity
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Condensation : The reaction begins with the condensation of 2-methylpyrazole with appropriate aldehydes or ketones.
- Cyclization : This step involves cyclization to form the pyrazolo[1,5-a]pyrimidine core.
- Functionalization : The introduction of the trifluoromethyl group and subsequent modifications lead to the final product.
The reaction conditions often require specific solvents and catalysts to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their function. This property is crucial for its potential therapeutic applications .
- Receptor Interaction : The compound exhibits affinity for certain receptors, influencing various biological pathways.
Pharmacological Properties
This compound demonstrates a range of pharmacological activities:
- Antitumor Activity : Pyrazolo derivatives have been linked to significant antitumor effects through inhibition of key kinases such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : Studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Antibacterial Activity : Some derivatives have shown promising antibacterial effects, suggesting potential applications in infectious disease treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazolo derivatives indicates that modifications in substituents significantly influence their biological activity. For instance:
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was tested against human melanoma cells and showed a dose-dependent inhibition of cell proliferation .
Case Study 2: Anti-inflammatory Properties
Research involving animal models indicated that this compound could reduce inflammation markers significantly compared to control groups. The mechanism was linked to the inhibition of pro-inflammatory cytokines .
Case Study 3: Antibacterial Activity
In a controlled study, several pyrazolo derivatives were tested for antibacterial efficacy against Staphylococcus aureus. The results indicated that modifications in the trifluoromethyl group enhanced antibacterial activity .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide, as promising candidates for anticancer therapies. The compound exhibits significant inhibitory activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of HeLa cells (cervical cancer) and L929 cells (normal fibroblasts), demonstrating its selective cytotoxicity towards cancerous cells while sparing normal cells .
Enzymatic Inhibition
The compound also acts as an inhibitor for specific enzymes involved in cancer progression. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit protein kinases, which are critical in signaling pathways for cell proliferation and survival. This inhibition could lead to the development of targeted therapies that disrupt these pathways in cancer cells .
Photophysical Properties
Fluorescent Applications
this compound has been explored for its photophysical properties, making it suitable for optical applications. The compound exhibits fluorescence characteristics that can be utilized as biomarkers in biological imaging. Its ability to act as a lipid droplet marker in cell imaging studies has been demonstrated, indicating its potential utility in visualizing cellular processes .
Synthesis and Functionalization
Synthetic Versatility
The synthesis of this compound involves various synthetic pathways that allow for structural modifications. These modifications enhance the compound's biological activity and photophysical properties. Recent advancements have focused on optimizing synthesis methods to improve yields and reduce reaction times .
Synthesis Method | Yield (%) | Conditions |
---|---|---|
Reaction with β-enaminones | 88–96 | Microwave irradiation at 180 °C |
Traditional reflux methods | 80–87 | Reflux in acetic acid |
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to significantly reduce tumor growth in xenograft models compared to untreated controls. The study reported a reduction of tumor volume by over 50% after treatment with the compound .
Case Study 2: Enzyme Inhibition Profile
A detailed enzymatic assay demonstrated that this compound effectively inhibited specific kinases involved in oncogenic signaling pathways. The IC50 values were determined to be in the low micromolar range, indicating potent inhibitory activity .
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-9-6-13-19-7-10(8-22(13)21-9)20-14(23)11-4-2-3-5-12(11)15(16,17)18/h2-8H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGITWGHQHQESLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.